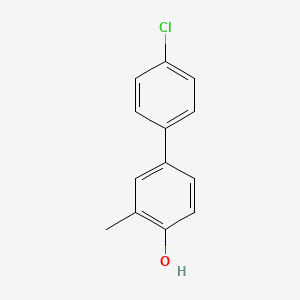

4-(4-Chlorophenyl)-2-methylphenol

Vue d'ensemble

Description

4-(4-Chlorophenyl)-2-methylphenol is an organic compound characterized by a phenolic structure with a chlorine atom attached to the para position of one phenyl ring and a methyl group attached to the ortho position of the other phenyl ring

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, interact with their targets and cause changes that result in various biological activities .

Biochemical Pathways

Related compounds, such as paclobutrazol, have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Related compounds have shown a variety of effects, including anti-inflammatory activity .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of similar compounds .

Analyse Biochimique

Cellular Effects

Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-methylphenol typically involves the reaction of 4-chlorophenol with 2-methylphenol under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Chlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reactions may use reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or alkylated phenolic compounds.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Production:

One of the primary applications of 4-chloro-2-methylphenol is in the synthesis of phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxyacetic acid) and MCPB (4-chloro-2-methylphenoxybutyric acid). These herbicides are widely used for controlling broadleaf weeds in cereal crops .

Environmental Impact:

While effective in agriculture, 4-chloro-2-methylphenol is noted for its toxicity to aquatic organisms, raising concerns about environmental safety and necessitating careful management during application .

Pharmaceutical Applications

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of 4-chloro-2-methylphenol. It has been shown to exhibit significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial for treating chronic infections .

Potential in Drug Development:

The compound's ability to enhance the efficacy of existing antibiotics suggests its potential role as a lead compound in developing new antimicrobial therapies. Its derivatives are being explored for their synergistic effects when combined with traditional antibiotics like oxacillin .

Case Studies and Research Findings

Synthesis Techniques

The synthesis of 4-chloro-2-methylphenol typically involves:

- Chlorination of 4-Methylphenol: Utilizing chlorinating agents in the presence of Lewis acids to achieve high selectivity for the desired chlorinated product.

- Nitration Processes: In some cases, derivatives such as 4-chloro-2-methyl-5-nitrophenol are synthesized through controlled nitration processes that allow for further functionalization .

Comparaison Avec Des Composés Similaires

4-Chlorophenol: Shares the chlorine substituent but lacks the methyl group.

2-Methylphenol: Contains the methyl group but lacks the chlorine substituent.

4-(4-Bromophenyl)-2-methylphenol: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 4-(4-Chlorophenyl)-2-methylphenol is unique due to the combined presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to its analogs.

Activité Biologique

4-(4-Chlorophenyl)-2-methylphenol, commonly referred to as 4-CMP, is a compound that has garnered attention for its diverse biological activities. This article discusses the biological properties of 4-CMP, including its antimicrobial effects, potential toxicity, and applications in various fields.

Chemical Structure and Properties

4-CMP is a chlorinated phenolic compound characterized by the presence of a chlorine atom at the para position of the phenyl ring and a methyl group at the ortho position relative to the hydroxyl group. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological membranes.

Research has demonstrated that 4-CMP exhibits significant antimicrobial activity against various pathogens. The proposed mechanisms include:

- Disruption of Cell Membranes : The lipophilic nature of 4-CMP allows it to integrate into bacterial membranes, disrupting their integrity.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, leading to cell death.

Case Studies and Research Findings

- Antibacterial Activity : A study found that 4-CMP displayed notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL depending on the strain tested .

- Antifungal Properties : In addition to antibacterial activity, 4-CMP has shown antifungal effects against species such as Candida albicans and Aspergillus niger. The zones of inhibition measured were significantly larger than those observed for standard antifungal agents like amphotericin B .

- Synergistic Effects : When combined with other antimicrobial agents, 4-CMP exhibited synergistic effects, enhancing the overall efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Toxicological Profile

While 4-CMP shows promising biological activity, its safety profile is also crucial. Toxicological assessments indicate that:

- Mutagenicity : Preliminary studies suggest that 4-CMP does not exhibit mutagenic properties in standard microbial assays .

- Carcinogenic Potential : Long-term exposure studies in animal models have not shown significant carcinogenic effects; however, further research is needed to fully understand its long-term impacts on human health .

Applications in Industry

Due to its antimicrobial properties, 4-CMP has potential applications in various industries:

- Pharmaceuticals : As a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Agriculture : As a biopesticide due to its effectiveness against plant pathogens.

- Household Products : Incorporated into disinfectants and sanitizers for its antimicrobial properties.

Summary of Biological Activities

| Property | Activity Level | Test Organisms |

|---|---|---|

| Antibacterial | Significant | Staphylococcus aureus, E. coli |

| Antifungal | Moderate | Candida albicans, Aspergillus niger |

| Synergistic Effects | Yes | Enhanced activity with antibiotics |

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMDROJKABBRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683777 | |

| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-91-9 | |

| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.